2-(3-Amino-4-methylphenoxy)ethan-1-ol

Catalog No.
S12983147
CAS No.
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Amino-4-methylphenoxy)ethan-1-ol

Product Name

2-(3-Amino-4-methylphenoxy)ethan-1-ol

IUPAC Name

2-(3-amino-4-methylphenoxy)ethanol

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

OSECRBXORZWFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCO)N

2-(3-Amino-4-methylphenoxy)ethan-1-ol is an organic compound characterized by its unique structure, which includes an amino group and a phenoxy group. Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol. The compound features a hydroxyl group attached to an ethyl chain, linking the phenolic and amino functionalities. This structural arrangement contributes to its potential biological activities and applications in various fields.

The chemical reactivity of 2-(3-Amino-4-methylphenoxy)ethan-1-ol is primarily influenced by its functional groups. It can participate in:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can donate protons, making the compound behave as a weak acid.
  • Condensation Reactions: The compound can form amides or esters when reacting with carboxylic acids or their derivatives.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

2-(3-Amino-4-methylphenoxy)ethan-1-ol exhibits various biological activities, including:

  • Antioxidant Properties: Compounds with amino and hydroxyl groups often show potential as antioxidants, scavenging free radicals.
  • Antimicrobial Activity: Preliminary studies suggest that similar compounds may possess antimicrobial properties, making them candidates for pharmaceutical development.
  • Cytotoxic Effects: Some derivatives of amino alcohols have shown cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potentials.

The synthesis of 2-(3-Amino-4-methylphenoxy)ethan-1-ol can be achieved through various methods:

  • Reduction of Nitro Compounds: Starting from a nitro-substituted phenol, reduction using hydrazine hydrate in the presence of a phase-transfer catalyst can yield the desired amino compound .
  • Alkylation Reactions: Phenolic compounds can undergo alkylation with haloethanol derivatives under basic conditions to introduce the ethyl chain.
  • Direct Amination: The direct amination of corresponding phenolic ethers can also lead to the formation of this compound.

These methods highlight its synthetic versatility and adaptability in organic chemistry.

2-(3-Amino-4-methylphenoxy)ethan-1-ol has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing plant protection agents.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules.

These applications underline the compound's relevance across multiple industries.

Interaction studies involving 2-(3-Amino-4-methylphenoxy)ethan-1-ol are crucial for understanding its pharmacokinetics and dynamics. Investigations may include:

  • Drug-Receptor Interactions: Assessing how this compound interacts with specific biological targets can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how the body metabolizes this compound is essential for evaluating its safety and efficacy.
  • Synergistic Effects: Studying combinations with other compounds may reveal enhanced biological activities or reduced side effects.

Such studies are vital for advancing its therapeutic applications.

Several compounds share structural similarities with 2-(3-Amino-4-methylphenoxy)ethan-1-ol, including:

Compound NameCAS NumberKey Features
3-Amino-4-methylphenol2836-00-2Simple phenolic structure without ethyl chain
2-(3-Amino-4-methoxyphenoxy)ethanol1379340-66-5Contains methoxy group instead of methyl
2-(2-Amino-4-methylphenoxy)ethanol22734916Different position of amino group

Uniqueness

The uniqueness of 2-(3-Amino-4-methylphenoxy)ethan-1-ol lies in its specific combination of an amino group, a hydroxyl group, and a phenoxy structure within an ethyl framework. This configuration potentially enhances its solubility and reactivity compared to similar compounds, making it a valuable candidate for further research and application development.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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